N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c15-12-4-1-9(5-13(12)16)7-17-11-3-2-10-8-18-19-14(10)6-11/h1-6,8,17H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLMWJOQNIXVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine typically involves the reaction of 3,4-dichlorobenzylamine with 6-bromo-1H-indazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The indazole ring and benzylic position are key sites for oxidation. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) in acidic or neutral media.
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Hydrogen peroxide (H₂O₂) under controlled conditions.
Key Products :
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Oxidation at the benzylic position yields N-[(3,4-dichlorophenyl)carbonyl]-1H-indazol-6-amine (ketone derivative).
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Indazole ring oxidation may form hydroxylated derivatives or quinone-like structures under strong conditions .
Reduction Reactions
Selective reduction targets nitro groups (if present) or imine functionalities. Notable reagents include:
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Sodium borohydride (NaBH₄) for mild reduction.
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Palladium on carbon (Pd/C) with hydrogen gas for nitro-to-amine conversion.
Example :
Reduction of a nitro-substituted analog produces N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine with >85% yield .
Nucleophilic Aromatic Substitution
The electron-deficient 3,4-dichlorophenyl group facilitates substitutions at the para position of the aromatic ring.
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | High-pressure, 120°C | 4-Amino-3,5-dichlorophenyl derivative |
| Sodium methoxide | DMF, 80°C | 4-Methoxy-3,5-dichlorophenyl analog |
N-Alkylation
The indazole NH group undergoes alkylation with alkyl halides or sulfonates:
Condensation and Cyclization
The primary amine group participates in Schiff base formation and heterocycle synthesis:
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Reaction with aldehydes (e.g., benzaldehyde) forms imines, which cyclize to yield tetracyclic indazole derivatives .
Notable Example :
Condensation with 2-pyridinecarboxaldehyde produces a tricyclic compound with antitumor activity (IC₅₀ = 5.15 µM against K562 leukemia cells) .
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides:
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Acetyl chloride in pyridine forms N-acetyl-1H-indazol-6-amine derivatives.
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Benzoyl chloride yields bulkier acylated products, enhancing lipophilicity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the indazole C3 position .
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Buchwald-Hartwig amination forms C–N bonds with secondary amines or heterocycles .
Biological Activity Modulation via Derivatization
Derivatives show enhanced bioactivity:
| Modification | Biological Effect | Reference |
|---|---|---|
| Introduction of 3-fluorophenyl | IC₅₀ = 0.386 nM for MAO-B inhibition | |
| Trifluoromethyl substitution | Antiproliferative activity (IC₅₀ = 2.9–59.0 µM) |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Benzylic ketone derivative | 72% |
| Reductive amination | NaBH₃CN, MeOH | N-alkylated indazole | 87% |
| N-Methylation | TMOF, H₂SO₄ | N,2,3-Trimethyl-2H-indazol-6-amine | 73% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 100°C | 3-Aryl-1H-indazol-6-amine | 68% |
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine exhibits significant antitumor activity against various cancer cell lines. For instance:
- Inhibition of K562 Cells : The compound showed a promising inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM. This indicates its potential as an effective anticancer agent .
- Selectivity for Normal Cells : It displayed a selectivity index (SI) of 6.45 when tested against normal HEK-293 cells (IC50 = 33.2 µM), suggesting lower toxicity compared to traditional chemotherapy agents .
Comparative Analysis of Antitumor Activity
The following table summarizes the comparative antitumor activity of this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | K562 | 5.15 | 6.45 |
| Reference Chemotherapy Agent (5-FU) | K562 | ~30 | 0.14 |
| N-(3,4-Dimethoxybenzyl)-1H-indazole | A549 | 10.00 | - |
Broader Implications in Drug Development
The structural characteristics of this compound suggest that it could serve as a scaffold for further drug development. The indazole moiety is prevalent in many approved drugs and clinical candidates due to its ability to interact favorably with biological targets .
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine can be compared with other similar compounds, such as:
N-[(3,4-dichlorophenyl)methyl]glycine: Another compound with a 3,4-dichlorophenyl group, but with different biological activities.
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU): Known for its herbicidal properties and inhibition of photosynthesis.
N-(2,4-dichlorophenyl)-N’-phenylurea: A compound with similar structural features but different applications.
The uniqueness of this compound lies in its indazole core and the specific positioning of the 3,4-dichlorophenyl group, which contribute to its distinct chemical and biological properties.
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features an indazole core structure, which has been associated with various pharmacological properties. The compound is recognized for its ability to interact with specific molecular targets, leading to significant biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), showing high potency with an IC50 value of 0.386 nM, which is over 25,000-fold selective against MAO-A . This inhibition can lead to increased levels of neurotransmitters and modulation of various physiological processes.
- Anticancer Activity : Research indicates that derivatives of indazole, including this compound, exhibit potent anti-proliferative effects against various cancer cell lines. For instance, studies have shown IC50 values ranging from 2.9 to 59.0 µM across different human cancer cell lines such as colorectal (HCT116) and chronic myeloid leukemia (K562) cells .
- Cell Cycle Modulation : The compound has been observed to induce cell cycle arrest in cancer cells by inhibiting key proteins involved in cell proliferation and survival pathways. Specifically, it affects the expression of proteins like Bcl-2 and Bax, which are crucial for regulating apoptosis .
Case Studies and Experimental Results
- Antiproliferative Activity : In a study evaluating various indazole derivatives, this compound demonstrated significant growth inhibition with IC50 values indicating effective cytotoxicity against cancer cells while showing reduced toxicity in normal cells .
- Apoptosis Induction : The compound was shown to increase apoptosis rates in K562 cells in a dose-dependent manner. For example, treatment with concentrations of 10 µM led to approximately 9.64% apoptosis, while higher concentrations resulted in rates exceeding 37% .
- Structure-Activity Relationship (SAR) : The presence of the 3,4-dichlorophenyl group was found to enhance the anticancer activity compared to other substituents at the same position on the indazole ring. This suggests that modifications in the molecular structure can significantly impact biological efficacy .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | HCT116 | 14.3 ± 4.4 | Significant growth inhibition |
| Antiproliferative | K562 | 5.15 | High selectivity for cancer cells |
| Apoptosis Induction | K562 | - | Increased apoptosis rates (up to 37.72%) |
| MAO-B Inhibition | - | 0.386 | Selective inhibition leading to neurotransmitter modulation |
Q & A
Q. What are the recommended synthetic routes for N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 6-aminoindazole with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target molecule . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm absence of byproducts like unreacted benzyl halides or dehalogenated intermediates .
Q. How can the molecular structure and intermolecular interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for structural elucidation. Crystallize the compound in a solvent system (e.g., methanol/water) and collect data at 293 K. Analyze bond lengths, angles, and torsion angles to confirm planarity of the indazole ring and spatial orientation of the dichlorophenyl group. Hydrogen bonding (e.g., N–H⋯N interactions) can be identified via SCXRD and corroborated by IR spectroscopy (stretching frequencies ~3300 cm⁻¹ for N–H) .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction yields while minimizing side-product formation?
- Methodological Answer : Implement Design of Experiments (DOE) frameworks, such as factorial design, to assess variables like temperature, solvent polarity, and catalyst loading. For instance, a 2³ factorial design (temperature: 80°C vs. 100°C; solvent: DMF vs. DMSO; catalyst: 1 eq. vs. 1.5 eq.) identifies interactions between factors. Response surface methodology (RSM) further refines optimal conditions. Computational tools like Gaussian or COMSOL Multiphysics can model reaction kinetics to predict bottlenecks .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in pharmacological studies?
- Methodological Answer : Use multiscale modeling to bridge gaps. For example, molecular docking (AutoDock Vina) may predict high binding affinity for a kinase target, but in vitro assays might show low activity. Validate via:
- Free-energy perturbation (FEP) : Quantify binding energy differences.
- Metadynamics : Simulate ligand-protein dissociation pathways.
If discrepancies persist, re-examine protonation states (via pH-adjusted MD simulations) or solvent effects (explicit solvent models in QM/MM) .
Q. How can computational methods accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for electronic properties) with machine learning (ML) for SAR analysis. Train ML models on datasets of indazole derivatives (e.g., IC₅₀ values, logP) to predict bioactivity. For instance, graph neural networks (GNNs) can prioritize substituents at the indazole C3 position for synthesis. Validate predictions with high-throughput screening (HTS) in relevant cell lines (e.g., cancer models for kinase inhibitors) .
Q. What methodologies are critical for analyzing structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer :
- In vitro profiling : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the dichlorophenyl group) with tools like Schrödinger’s Phase.
- ADMET prediction : Use SwissADME or ADMETLab to filter analogs with poor solubility or hepatic toxicity. Correlate substituent electronegativity (Hammett σ constants) with activity trends .
Notes on Methodological Rigor
- Data Validation : Cross-reference SCXRD data with Cambridge Structural Database entries to ensure crystallographic reliability .
- Statistical Robustness : Apply ANOVA to DOE results; report p-values and confidence intervals to justify factor significance .
- Ethical Replication : Share raw spectral data (NMR, HPLC) in supplementary materials to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
